Uranium

Catalog No.
S601142
CAS No.
7440-61-1
M.F
U
M. Wt
238.0289 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uranium

CAS Number

7440-61-1

Product Name

Uranium

IUPAC Name

uranium

Molecular Formula

U

Molecular Weight

238.0289 g/mol

InChI

InChI=1S/U

InChI Key

JFALSRSLKYAFGM-UHFFFAOYSA-N

SMILES

[U]

Solubility

Insol in water, alkalis, alcohol; soluble in acids
Rapidly soluble in aqueous HCl. Non-oxidizing acids, such as sulfuric, phosphoric and hydrofluoric /acid/, react only very slowly with uranium; nitric acid dissolves massive uranium at a moderate rate.
Insoluble

Synonyms

Uranium

Canonical SMILES

[U]

Uranium is a dense, silvery-white metallic element with the symbol U and atomic number 92. It is a member of the actinide series in the periodic table and is primarily known for its role as a fuel in nuclear reactors and as a key material in the production of nuclear weapons. Uranium is found naturally in various minerals, most notably uraninite, and is typically extracted through mining and chemical processing. The element exhibits several oxidation states, with uranium dioxide (UO₂) and uranium trioxide (UO₃) being the most common forms used in various applications.

, particularly with non-metals and their compounds. Key reactions include:

  • With Acids: Uranium dissolves in acids, forming uranyl ions (UO₂²⁺). For example:
    U(s)+2H+(aq)+2H2O(l)UO22+(aq)+3H2(g)U(s)+2H^+(aq)+2H_2O(l)\rightarrow UO_2^{2+}(aq)+3H_2(g)
  • With Oxygen: Uranium reacts with oxygen to form uranium oxides:
    3U(s)+4O2(g)U3O8(s)3U(s)+4O_2(g)\rightarrow U_3O_8(s)
  • With Water: Finely divided uranium reacts exothermically with water to produce uranium dioxide and hydrogen:
    U(s)+2H2O(l)UO2(s)+2H2(g)U(s)+2H_2O(l)\rightarrow UO_2(s)+2H_2(g)
  • Complex Formation: In alkaline conditions, uranyl ions can form complexes with carbonate ions, such as:
    UO22+(aq)+CO32(aq)[UO2(CO3)3]4UO_2^{2+}(aq)+CO_3^{2-}(aq)\rightarrow [UO_2(CO_3)_3]^{4-}

These reactions highlight uranium's reactivity under various conditions, influencing its behavior in both natural and industrial processes

The synthesis of uranium compounds typically involves several methods:

  • Solvent Extraction: This method is commonly used for purifying uranium from ores. It involves the use of organic solvents to extract uranyl ions from aqueous solutions.
  • Ion Exchange: Another method for concentrating uranium involves passing aqueous solutions through ion exchange resins that selectively bind uranyl ions.
  • Thermal Reduction: Uranium oxides can be reduced using hydrogen gas at elevated temperatures to produce metallic uranium:
    UO3(s)+H2(g)UO2(s)+H2O(g)UO_3(s)+H_{2(g)}\rightarrow UO_{2(s)}+H_2O_{(g)}

These methods are crucial for producing high-purity uranium for nuclear fuel applications .

Uranium has several significant applications:

  • Nuclear Power: Uranium dioxide is widely used as fuel in nuclear reactors due to its ability to sustain fission reactions.
  • Military Uses: Enriched uranium is a critical component in the production of nuclear weapons.
  • Radiation Shielding: Due to its density, uranium is also employed in radiation shielding materials.
  • Research: Uranium compounds are utilized in various scientific research fields, including geology and environmental studies.

Research on uranium interactions focuses on its behavior in various environments, particularly regarding its solubility and mobility in water systems. Studies have shown that the presence of oxygen significantly affects uranium's oxidation state and solubility, influencing its potential environmental impact. For instance, under anoxic conditions, uranium metal reacts more vigorously with water than it does in oxic environments . Understanding these interactions is vital for assessing the risks associated with uranium contamination in soil and water.

Several compounds are chemically similar to uranium due to their position in the periodic table or similar chemical properties. Notable comparisons include:

CompoundDescriptionUnique Features
PlutoniumElement with atomic number 94Highly radioactive; used in nuclear weapons
ThoriumElement with atomic number 90More abundant; considered for use in nuclear reactors
NeptuniumElement with atomic number 93Intermediate between uranium and plutonium
AmericiumElement with atomic number 95Used in smoke detectors; less prevalent than uranium

Uranium's uniqueness lies in its extensive use as a nuclear fuel and its specific isotopic composition (notably uranium-235), which is critical for sustaining fission reactions . Its ability to form stable oxides and complex ions further distinguishes it from other actinides.

Uranium coordination chemistry has experienced significant growth in research interest over the past two decades, primarily due to the development of stable starting materials that facilitate organometallic synthesis and catalysis [4]. The coordination chemistry of uranium dates back to at least the early 1800s and has evolved into a diverse field with numerous ligand types forming stable complexes with uranium [4] [9]. This diversity stems from uranium's ability to adopt multiple oxidation states ranging from +3 to +6, creating a rich repertoire of uranium-ligand bonding with varying degrees of covalency and orbital contributions [4].

The majority of uranium coordination compounds exist in either the +4 or +6 oxidation states, with the latter being the most common and stable form [2] [4]. The coordination environment around uranium is heavily influenced by the oxidation state, with higher oxidation states like uranium(VI) favoring charge- and electron-loaded ligands, while uranium(III) typically forms more ionic, lanthanide-like bonds with strong donor ligands [4] [9]. This variability in bonding character makes uranium complexes particularly interesting from both theoretical and practical perspectives [4].

Uranyl Ion (UO₂²⁺) Geometry and Ligand Interactions

The uranyl ion (UO₂²⁺) represents one of the most prevalent and stable forms of uranium in its hexavalent state [2] [5]. This ion exhibits a distinctive linear and symmetrical structure belonging to the D∞h point group, with uranium-oxygen bond lengths of approximately 180 picometers [5]. The short bond lengths indicate multiple bonding between the uranium and oxygen atoms, which is a characteristic feature of the uranyl moiety [5] [18].

In the uranyl ion, the uranium atom is centrally positioned between two oxygen atoms, forming a linear O=U=O arrangement with strong double bonds [5] [18]. The electronic configuration of uranium(VI) resembles that of radon, the preceding noble gas, meaning that the electrons used in forming the uranium-oxygen bonds are primarily supplied by the oxygen atoms [5]. These electrons are donated into empty atomic orbitals on the uranium atom, specifically the 7s, 5f, and 6d orbitals [5].

The uranyl ion never exists in isolation but is always associated with additional ligands [5]. The most common arrangement involves equatorial ligands positioned in a plane perpendicular to the O-U-O axis and passing through the uranium atom [5] [19]. With four ligands, as in [UO₂Cl₄]²⁻, the uranium adopts a distorted octahedral environment [5]. However, the coordination number can vary, with four or more ligands typically bound to the uranyl ion in the equatorial plane [5] [19].

The coordination geometry of uranyl complexes can sometimes deviate from the typical arrangement. For instance, in certain compounds like [UO₂(OTf)₂(bpy)₂] and [UO₂(phen)₃][OTf]₂, a novel rhombohedral coordination geometry has been observed [19]. In these structures, the six coordinating ligand atoms are arranged in two parallel and staggered equilateral triangles, with the uranyl axis perpendicular to these triangles and passing through their center [19]. The uranium atom is positioned equidistant from both planes at approximately 0.6 Å [19].

Table 1: Common Uranyl Complex Geometries

ComplexCoordination NumberGeometryEquatorial Ligands
[UO₂(H₂O)₅]²⁺7Pentagonal bipyramidalWater molecules [8]
[UO₂Cl₄]²⁻6Distorted octahedralChloride ions [5]
UO₂(O₂PHC₆H₅)₂6Tetragonal bipyramidalPhenylphosphinate anions [20]
[UO₂(OTf)₂(bpy)₂]8RhombohedralTriflate and bipyridine [19]

Uranium(III/IV) Coordination Environments

Uranium in lower oxidation states, particularly uranium(III) and uranium(IV), exhibits distinct coordination chemistry compared to the uranyl ion [6] [9]. The coordination chemistry of uranium(III) with first-row donor ligands such as amides and alkoxides is well-established, characterized by predominantly ionic metal-ligand bonding due to the favorable hard donor to hard metal acid-base match [6]. These complexes can be found across various oxidation states from uranium(II) to uranium(VI) [6].

In contrast, uranium complexes supported by heavier second-row donors, such as sulfur in arylthiolates, are less well-developed across all uranium oxidation states [6]. This is particularly true for uranium(III), which has fewer crystallographically authenticated uranium(III)-sulfur bonds using either anionic or neutral sulfur-donor ligands [6]. The limited extent of uranium(III)-sulfur donor chemistry reflects the general scarcity of uranium(III) coordination chemistry compared to higher oxidation states [6].

Uranium(III) complexes often demonstrate unique reactivity, including the ability to activate various small molecules and catalyze reactions such as the reduction of ethene to ethane [16]. The electronic structure underlying this reactivity is crucial for understanding and designing ligands for specific applications, including isotope separation [16]. While electronic structure studies of uranium(IV), uranium(V), and uranium(VI) have been extensive, analogous studies of more reduced oxidation states like uranium(III) remain relatively underdeveloped [16].

Uranium(IV) coordination environments are more diverse and stable than those of uranium(III) [4] [9]. The coordination number and geometry around uranium(IV) can vary significantly depending on the ligands present [1] [3]. For instance, in organic solutions upon solvent extraction from nitric acid aqueous solutions, both amide derivatives can bind in the inner and outer coordination spheres of uranium(VI) and plutonium(IV) [1]. The amount of outer-sphere coordination complexes increases with the concentration of nitric acid [1].

Quantum Chemical Insights into Bonding

Quantum chemical calculations have become invaluable tools for understanding the electronic structure and bonding in uranium compounds [8] [13]. Modern quantum chemistry techniques provide insights into the electronic properties of actinide complexes, including the nature of chemical bonding, structures, relative energies of related compounds, and the nature of electronic excited states [8]. These results are obtained from quantum mechanical calculations that treat the interactions of electrons with nuclei in the molecule [8].

The ability to perform reliable calculations on actinide species has developed over many years, incorporating theoretical methods and increasing computational capabilities [8]. Recent advances in density functional theory (DFT) have made possible calculations on large chemical systems compared to conventional quantum chemistry approaches [8] [13]. Before simulating structures, thermodynamics, and kinetics with confidence, computational methodologies must be tested against experimental observations [13].

Environmental chemists are particularly interested in uranium complexation and redox reactions [13]. Studies have focused on evaluating the ability of quantum mechanical calculations to reproduce experimental data on aqueous uranium complexes and redox chemistry, specifically modeling aqueous uranium(VI), uranium(V), and uranium(IV) [13]. Uranium complexes with inorganic ligands (carbonate and phosphate), organic ligands (oxalate and catechol), and biological ligands (phosphodiester, phosphorylated glucosamine, and 2-Keto-3-deoxyoctanoate) have been modeled and analyzed in comparison with previous observations [13].

Relativistic Effects in Uranium-Ligand Bonds

Relativistic effects play a crucial role in understanding the electronic structure and bonding of systems containing heavy elements like uranium [7] [10]. These effects are essential for the proper understanding of actinide chemistry and physics [7]. In the case of uranium hexafluoride (UF₆), which is important for uranium enrichment processes, relativistic effects significantly impact the bonding characteristics [7].

A comparison between relativistic and non-relativistic calculations for uranium hexafluoride demonstrates that relativistic effects are very significant in bonding and lead to approximately a 50% increase in the atomization energy [7]. This substantial difference highlights the importance of incorporating relativistic considerations when studying uranium compounds [7] [10].

Relativistic quantum chemical methods have been applied to study emblematic molecules like diuranium (U₂) [10] [11]. These state-of-the-art calculations have revealed that the variational inclusion of spin-orbit interactions leads not only to a different electronic ground state but also to a lower bond multiplicity compared with those in previous studies [10]. This finding demonstrates the profound impact that relativistic effects can have on our understanding of uranium bonding [10] [11].

Quantum chemical calculations on the diuranium molecule (U₂) have shown that while the strength of the uranium-uranium bond is comparable to that of other multiple bonds between transition metals, the bonding pattern is unique [11] [12]. The molecule contains three electron-pair bonds and four one-electron bonds (totaling 10 bonding electrons, corresponding to a quintuple bond), along with two ferromagnetically coupled electrons localized on one uranium atom each [11] [12]. This complex bonding arrangement illustrates how all known covalent bonding types can contribute simultaneously in uranium compounds [11].

Multi-Reference Calculations for Actinide Complexes

Multi-reference calculations are essential for accurately describing the electronic structure of actinide complexes, particularly those with significant static electron correlation [14] [16]. While methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and complete active space second-order perturbation theory (CASPT2) are accurate for predicting the properties of actinide species, they are ultimately limited for studying large complexes due to computational expense [14].

The conventional implementation of CCSD(T) scales as N⁷, making it far more expensive than density functional theory (DFT) [14]. Additionally, CCSD(T) is best suited for systems with single-reference character or, at most, modest multi-reference character [14]. For systems with significant multi-reference character, where the largest configuration state functions typically have a weight contribution below 90% of the configuration interaction expansion, the Hartree-Fock wavefunction is no longer a good starting point for CCSD(T) calculations [14].

For systems with multi-reference character, quantum-mechanical methods specifically designed to handle such complexity are necessary [14]. CASPT2 is one such approach that has been used to study actinide species [14]. However, for CASPT2 calculations, both the initial complete active space self-consistent field (CASSCF) step and the post-CASSCF perturbation theory step become increasingly unaffordable as the system size and active space increase [14]. Most modern CASSCF algorithms can only treat 18-24 electrons in 18-24 orbitals, which is insufficient to adequately account for static and dynamic correlation in many 5f-element compounds [14].

Multi-reference calculations have been successfully applied to understand the electronic structure and bonding in uranium(III) coordination complexes [16]. A combined approach using magnetic circular dichroism (MCD) and electron paramagnetic resonance (EPR) spectroscopy, along with density functional theory and multi-reference wavefunction calculations, has been employed to elucidate the effects of ligand perturbation in uranium(III) complexes [16]. This combined experimental and theoretical approach has demonstrated efficacy in evaluating electronic structure and bonding in uranium(III) complexes and provides important insight into the challenges of altering ligand environments to modify bonding and reactivity in uranium coordination chemistry [16].

Multiconfiguration Pair-Density Functional Theory (MC-PDFT) has emerged as a promising approach for computing the ground-state properties of actinide species [14]. This method has been examined for properties of uranium nitride (UN₂) and various actinyl species, with results compared to Kohn-Sham DFT, CASSCF, CCSD(T), CCSDT, and CASPT2 [14]. The ft-PBE MC-PDFT functional performs particularly well for structural parameters, ligand binding energies, vibrational frequencies, redox potentials, and redox reactivities [14]. This functional significantly improves upon CASSCF and can be particularly useful for understanding small-molecule activation by transuranium complexes [14].

Table 2: Comparison of Computational Methods for Actinide Chemistry

MethodAdvantagesLimitationsBest Applications
DFT (B3LYP, PBE)Computationally efficient, good for structural parametersLess accurate for strongly correlated systemsLarge complexes, structural predictions [14]
CCSD(T)High accuracy for energeticsScales as N⁷, limited to single-reference systemsSmall to medium-sized complexes with limited correlation [14]
CASPT2Handles multi-reference characterComputationally expensive, limited active spaceSmall complexes with strong correlation [14]
MC-PDFT (ft-PBE)Balances accuracy and efficiency, improves upon CASSCFLess accurate than CASPT2 for some propertiesSystems with significant static correlation [14]

Physical Description

Colorless liquid with a strong, acrid, pungent odor.
Metal: Silver-white, malleable, ductile, lustrous solid. [Note: Weakly radioactive.]

Color/Form

Silver-white, malleable, ductile, lustrous solid
Silver-white, lustrous, radioactive metal
Silvery white, orthorhombic

Boiling Point

4131 °C
7468°F
6895°F

Vapor Density

19.05 (metal)

Density

19.1 g/cu cm
19.05 (metal)

Melting Point

1135 °C
2075°F
2097°F

UNII

4OC371KSTK

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0 mm Hg at 20 °C
0 mmHg (approx)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

13598-56-6
22541-40-8
7440-61-1

Wikipedia

Uranium

Biological Half Life

Biodistribution of elements in human adults: Uranium, Retention half-time > or + 20 years /From table/

Use Classification

Chemical Classes -> Inorganic substances, Radionuclides (radioactive materials)
Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

Methods of Manufacturing

Finely ground ore is leached under oxidizing conditions to give uranyl nitrate solution. The uranyl nitrate, purified by solvent extraction (ether, alkyl phosphate esters), is then reduced with hydrogen to uranium dioxide. This is treated with hydrogen fluoride to obtain tetrafluoride, followed by either electrolysis in fused salts or by reduction with calcium or magnesium. /Uranium metal/
The uranium ore is digested with nitric acid to form uranyl nitrate, this is extracted with tributylphosphate + kerosene. The nitrate is calcined to uranium trioxide. Uranium trioxide is reduced to uranium dioxide in furnaces supplied with hydrogen. The uranium dioxide is converted to uranium tetrafluoride with anhydrous hydrofluoric acid. Pure uranium metal is obtained by reduction of uranium tetrafluoride in a thermit type of reaction carried out in metal bombs.
Uranium metal is produced by reduction of uranium tetrafluoride by the Ames process. ... If 98% uranium tetrafluoride is used, the yield may be 97% pure metal.
Uranium can be made by reducing uranium halides with alkali or alkaline earth metals or by reducing uranium oxides by calcium, aluminum, or carbon at high temperatures. The metal can also be produced by electrolysis of KUF4 /potassium uranium tetrafluoride/ or UF4 /uranium tetrafluoride/, dissolved in a molten mixture of calcium chloride & sodium chloride. High-purity uranium can be prepared by the thermal decomposition of uranium halides on a hot filament. /Uranium metal/
For more Methods of Manufacturing (Complete) data for URANIUM, ELEMENTAL (6 total), please visit the HSDB record page.

General Manufacturing Information

Uranium: ACTIVE
Uranium never occurs in its elemental state but, rather, is always combined with other elements in about 150 known minerals.
The term depleted uranium (DU) signifies that uranium-235 has been removed and that it is essentially all uranium-238. DU is a by-product of uranium enrichment processes... .
Typically, the percentage concentration by weight of the uranium isotopes in depleted uranium used for military purposes is: uranium-238: 99.8%; uranium-235: 0.2%; and uranium-234: 0.001%.

Analytic Laboratory Methods

In neutron activation analysis, the uranium ... can be determined by a number of nuclear techniques incl: direct alpha-counting, delayed neutron counting, fission track counting, nuclear activation techniques utilizing (239)Np (a daughter of (239)uranium), several different fission products of (235)uranium, & a number of procedures using the nuclear reaction. ...
The uranium ... content of a sample can be determined by fluorometry, alpha-spectrometry, neutron activation analysis, X-ray microanalysis with a scanning-transmission electron microscope, mass spectrometry, and by cathodic stripping voltammetry ... For uranium isotope analysis inductively coupled plasmas (ICP) may also be used.
Method: EPA-NERL 200.8; Procedure: inductively coupled plasma - mass spectrometry; Analyte: uranium; Matrix: ground waters, surface waters, and drinking water, and total recoverable elements in these waters as well as wastewaters, sludges, and soils samples; Detection Limit: 0.1 ug/L.
Method: EPA-NERL 200.10; Procedure: inductively coupled plasma - mass spectrometry; Analyte: uranium; Matrix: trace elements in marine waters, including estuarine water, seawater, and brines; Detection Limit: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for URANIUM, ELEMENTAL (9 total), please visit the HSDB record page.

Storage Conditions

Finely divided uranium metal is highly reactive or pyrophoric, capable of igniting spontaneously. This type of material should be handled and stored in a manner that minimizes fire potential. Typically, machining chips are stored under water or machining oil in open storage containers so that any H2 generated does not accumulate.

Stability Shelf Life

In air the metal becomes coated with a layer of oxide.

Dates

Last modified: 02-18-2024

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